molecular formula C12H11IN2O2 B13339269 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B13339269
M. Wt: 342.13 g/mol
InChI Key: YDYULLYCQRTQNT-UHFFFAOYSA-N
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Description

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with iodine, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1-phenyl-1H-pyrazole: Similar structure but lacks the iodine and acetic acid functionalities.

    4-iodo-3-methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the acetic acid functionality.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure but lacks the iodine and phenyl functionalities.

Uniqueness

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the iodine atom, which can participate in various substitution reactions, and the acetic acid group, which can enhance its solubility and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

2-(4-iodo-5-methyl-3-phenylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C12H11IN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17)

InChI Key

YDYULLYCQRTQNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)I

Origin of Product

United States

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